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Compound of Interest

Compound Name: 2-(Bromomethyl)quinoline

Cat. No.: B1281361

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Bromomethyl)quinoline, a key intermediate in synthetic organic chemistry and drug
discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
This information is crucial for the unambiguous identification, purity assessment, and structural
elucidation of this compound.

Core Spectroscopic Data

The spectroscopic data for 2-(Bromomethyl)quinoline is summarized in the tables below. This
data is essential for quality control and for confirming the successful synthesis of the
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR spectra of 2-(Bromomethyl)quinoline provide detailed information about the
hydrogen and carbon framework of the molecule.

Table 1: *H NMR Spectroscopic Data for 2-(Bromomethyl)quinoline
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Chemical Shift (8)

Multiplicity Integration Assignment

(ppm)

~8.15 d 1H H-4

~7.95 d 1H H-8

~7.75 t 1H H-7

~7.60 t 1H H-6

~7.50 d 1H H-5

~7.40 d 1H H-3

~4.70 S 2H -CHz2Br

Note: Predicted values based on related quinoline derivatives. Exact chemical shifts may vary

depending on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data for 2-(Bromomethyl)quinoline

Chemical Shift (8) (ppm) Assighment
~159 C-2

~147 C-8a

~136 C-4

~129.5 C-7

~129 C-5

~128 C-4a

~127.5 C-6

~122 C-3

~34 -CH2Br
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Note: Predicted values based on related quinoline derivatives. Exact chemical shifts may vary
depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-(Bromomethyl)quinoline shows characteristic absorption bands for the

guinoline ring and the bromomethyl group.

Table 3: IR Spectroscopic Data for 2-(Bromomethyl)quinoline

Wavenumber (cm—?) Intensity Assignment

~3050 Medium C-H stretching (aromatic)

C=C and C=N stretching

~1600, ~1500, ~1460 Medium-Strong S

(quinoline ring)
~1220 Strong C-Br stretching

C-H bending (out-of-plane,
~820, ~750 Strong

aromatic)

Note: Predicted values based on typical IR absorptions for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The exact mass of 2-(Bromomethyl)quinoline is a key parameter for its

identification.

Table 4. Mass Spectrometry Data for 2-(Bromomethyl)quinoline
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Parameter Value
Molecular Formula C10HsBrN
Molecular Weight 222.08 g/mol
Exact Mass 220.98401 Da
Monoisotopic Mass 220.98401 Da

Data sourced from PubChem.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-

(Bromomethyl)quinoline. Specific parameters may need to be optimized based on the

instrumentation and sample concentration.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-(Bromomethyl)quinoline in approximately 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a clean, dry 5 mm NMR
tube.

'H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical acquisition parameters include a 30-degree pulse width, a spectral width of -2 to 12
ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A sufficient
number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise
ratio.

13C NMR Acquisition: Acquire the spectrum on the same instrument using a standard proton-
decoupled pulse sequence. A wider spectral width (e.g., 0 to 160 ppm) is necessary. Due to
the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a
longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing: Process the raw data (Free Induction Decay) using appropriate software.
This involves Fourier transformation, phase correction, baseline correction, and referencing
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the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane
(TMS).

IR Spectroscopy

Sample Preparation (ATR): Place a small amount of solid 2-(Bromomethyl)quinoline onto
the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
Apply pressure to ensure good contact.

Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Co-add a sufficient
number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of
the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, a direct insertion probe or dissolution in a suitable solvent for techniques
like Electrospray lonization (ESI) can be used.

lonization: lonize the sample using an appropriate method, such as Electron lonization (EI)
or ESI.

Mass Analysis: Analyze the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions as a
function of their m/z ratio. For high-resolution mass spectrometry (HRMS), the instrument is
calibrated to provide highly accurate mass measurements.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of 2-(Bromomethyl)quinoline.
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Synthesis & Purification
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Caption: Workflow for the synthesis and spectroscopic characterization.

» To cite this document: BenchChem. [Spectroscopic Profile of 2-(Bromomethyl)quinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281361#spectroscopic-data-of-2-bromomethyl-
quinoline-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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